molecular formula C12H14N2 B11808018 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B11808018
M. Wt: 186.25 g/mol
InChI Key: NRBOXHBKNSEVQG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzylamine with cyclopropyl ketone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antiviral and anti-inflammatory agent.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-1H-benzo[d]imidazole: Lacks the cyclopropyl group but shares the benzimidazole core.

    2-Cyclopropyl-1H-benzo[d]imidazole: Similar structure but without the dimethyl groups.

Uniqueness

2-Cyclopropyl-5,6-dimethyl-1H-benzo[d]imidazole is unique due to the presence of both cyclopropyl and dimethyl groups, which enhance its chemical stability and biological activity. These structural features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-cyclopropyl-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C12H14N2/c1-7-5-10-11(6-8(7)2)14-12(13-10)9-3-4-9/h5-6,9H,3-4H2,1-2H3,(H,13,14)

InChI Key

NRBOXHBKNSEVQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3CC3

Origin of Product

United States

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